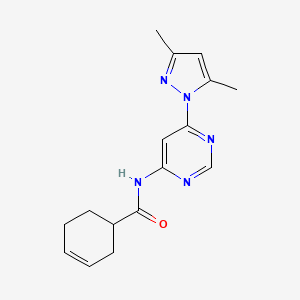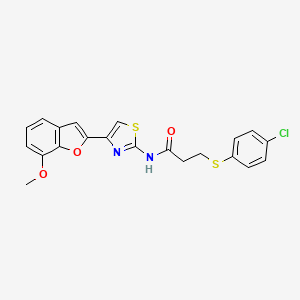
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide is not fully understood. However, studies have suggested that the compound works by inhibiting various enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle progression and gene expression, respectively.
Biochemical and Physiological Effects
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the activity of vascular endothelial growth factor (VEGF).
実験室実験の利点と制限
One of the major advantages of using 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide in lab experiments is its potency and selectivity. The compound has been shown to exhibit potent activity against cancer cells and has minimal toxicity to normal cells. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This will help to better understand the biological activity of the compound and potentially identify new therapeutic targets.
Another direction is to optimize the synthesis method of the compound to improve its yield and purity. This will make the compound more readily available for research and potentially for therapeutic use.
Lastly, future research can focus on the development of novel analogs of 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide with improved pharmacological properties. This can lead to the development of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide involves the reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine with 4-chlorobenzenethiol and 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
科学的研究の応用
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. The compound works by inhibiting the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c1-26-17-4-2-3-13-11-18(27-20(13)17)16-12-29-21(23-16)24-19(25)9-10-28-15-7-5-14(22)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFAIOQFRNMMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

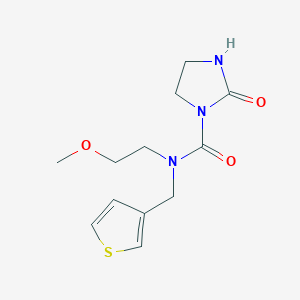

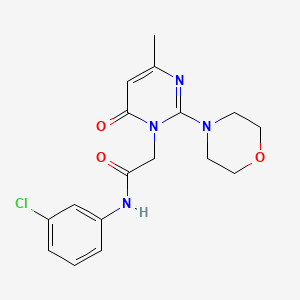
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
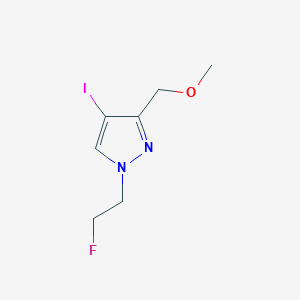
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)

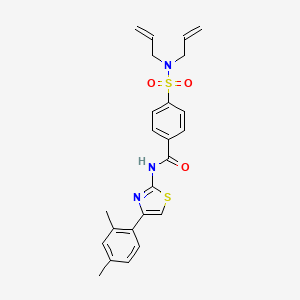
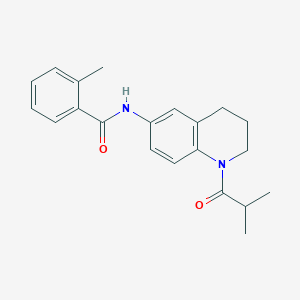
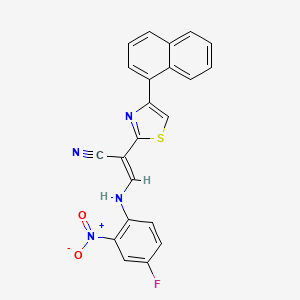
![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
